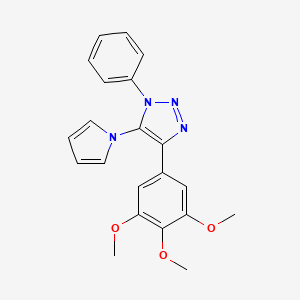![molecular formula C15H12N2O3S2 B2609067 Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate CAS No. 477845-77-5](/img/structure/B2609067.png)
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Intramolecular Cyclization : A study demonstrated the process of intramolecular cyclization in the synthesis of related quinazolinyl compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).
- Crystal Structure Analysis : A crystal structure analysis of a similar compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, was performed using X-ray diffraction methods (Rajnikant et al., 2001).
Biological and Pharmacological Applications
- Antimicrobial Activities : Some derivatives were evaluated for their antimicrobial activities, showing varying levels of effectiveness against different bacterial strains (Alagarsamy et al., 2016); (Alagarsamy et al., 2015).
- Synthesis for Dyeing Properties : Derivatives of quinazolinone were synthesized and characterized for their potential dyeing properties on different fibers (Navadiya, Undavia, & Patwa, 2010).
- Monoamine Oxidase Activity and Antitumor Effects : Certain compounds showed inhibition of monoamine oxidase activity and moderate therapeutic effects against specific mouse tumors (Markosyan et al., 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Quinazolinone derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic environments (Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
methyl 3-(2-methylsulfanylquinazolin-4-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-19-14(18)12-11(7-8-22-12)20-13-9-5-3-4-6-10(9)16-15(17-13)21-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJOEZTYOILON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
![methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2608992.png)
![ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2608993.png)


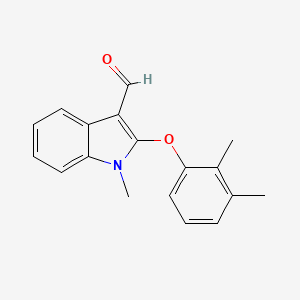
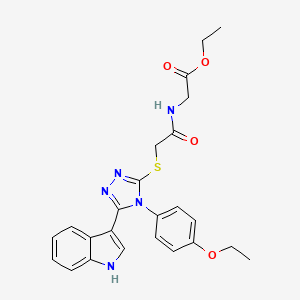
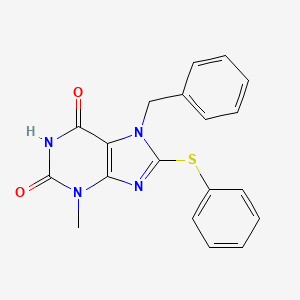
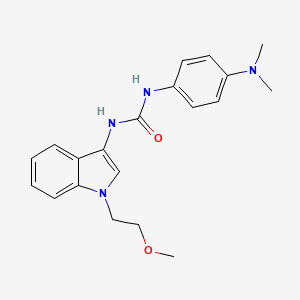
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
